

# Physical and chemical properties of 4-O-Demethylisokadsurenin D

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## Compound of Interest

Compound Name: 4-O-Demethylisokadsurenin D

Cat. No.: B15594129

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## In-Depth Technical Guide to 4-O-Demethylisokadsurenin D

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-O-Demethylisokadsurenin D** is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Isolated from plant species such as *Piper kadsura* and *Magnolia ovata*, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of inflammatory diseases. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **4-O-Demethylisokadsurenin D**, including detailed experimental protocols and an exploration of its potential mechanisms of action.

### Physical and Chemical Properties

The fundamental physical and chemical characteristics of **4-O-Demethylisokadsurenin D** are crucial for its handling, formulation, and analysis. While some experimental data is not readily available in the public domain, the following table summarizes the key known and predicted properties.

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>22</sub> O <sub>5</sub>	[1][2]
Molecular Weight	342.4 g/mol	[1][2]
CAS Number	89104-59-6	[1]
Boiling Point (Predicted)	519.7 ± 50.0 °C at 760 mmHg	[3]
Density (Predicted)	1.2 ± 0.1 g/cm <sup>3</sup>	[3]
Flash Point (Predicted)	184.0 ± 23.6 °C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Note: The boiling point, density, and flash point are predicted values and should be used as an estimate. Experimental determination of the melting point has not been widely reported.

## Spectral Data

Detailed spectral analysis is essential for the unequivocal identification and structural elucidation of **4-O-Demethylisokadsurenin D**. While specific raw spectral data is not provided in the readily available literature, the types of analyses typically performed for characterization include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

## Biological Activities and Mechanism of Action

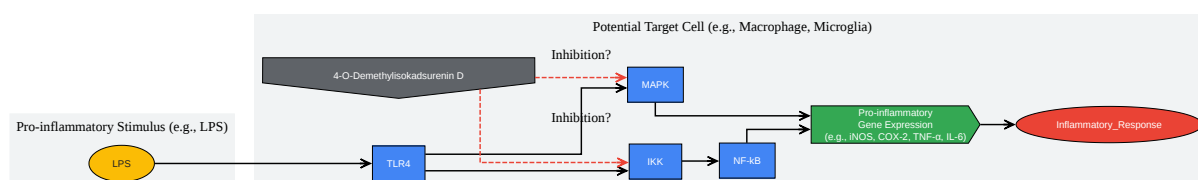
Lignans isolated from the genus *Kadsura* and *Piper* have demonstrated a range of biological activities, including anti-inflammatory, anti-neuroinflammatory, anti-platelet aggregation, and antitumor effects.[4] While research specifically on **4-O-Demethylisokadsurenin D** is limited,

the activities of related compounds from its natural sources provide insights into its potential therapeutic value.

## Anti-Inflammatory and Anti-Neuroinflammatory Activity

Studies on extracts from *Piper kadsura* have shown that neolignans can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[4] This suggests a potential anti-neuroinflammatory mechanism. The overproduction of NO is a key feature of inflammatory processes, and its inhibition is a target for anti-inflammatory drug development.

The potential anti-inflammatory action of **4-O-Demethylisokadsurenin D** may involve the modulation of key signaling pathways implicated in inflammation, such as the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).



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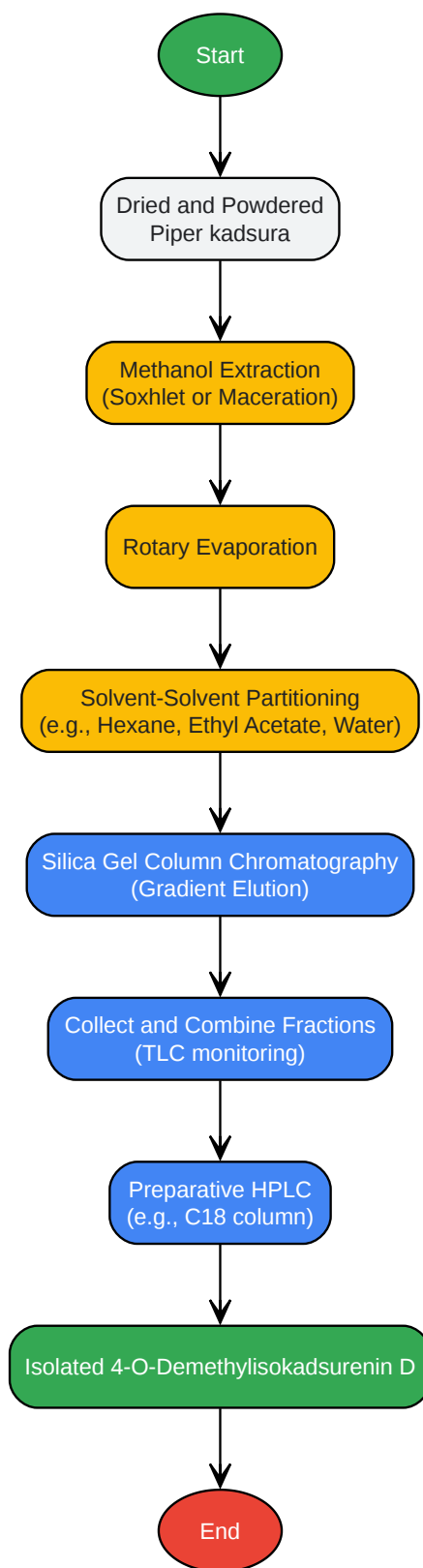
**Caption:** Putative anti-inflammatory mechanism of **4-O-Demethylisokadsurenin D**.

## Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **4-O-Demethylisokadsurenin D** are not widely published. However, based on general procedures for lignan isolation and cytotoxicity testing, the following methodologies can be adapted.

## Isolation of 4-O-Demethylisokadsurenin D from Piper kadsura

This protocol outlines a general procedure for the extraction and isolation of lignans from plant material, which can be optimized for **4-O-Demethylisokadsurenin D**.



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**Caption:** General workflow for the isolation of **4-O-Demethylisokadsurenin D**.

#### Methodology:

- **Extraction:** The dried and powdered aerial parts of *Piper kadsura* are extracted with methanol using either a Soxhlet apparatus or maceration at room temperature.
- **Concentration:** The methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- **Column Chromatography:** The ethyl acetate fraction, which is likely to contain the lignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.
- **Fraction Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
- **Purification:** The combined fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure **4-O-Demethylisokadsurenin D**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS).

## Cytotoxicity Assessment using MTT Assay

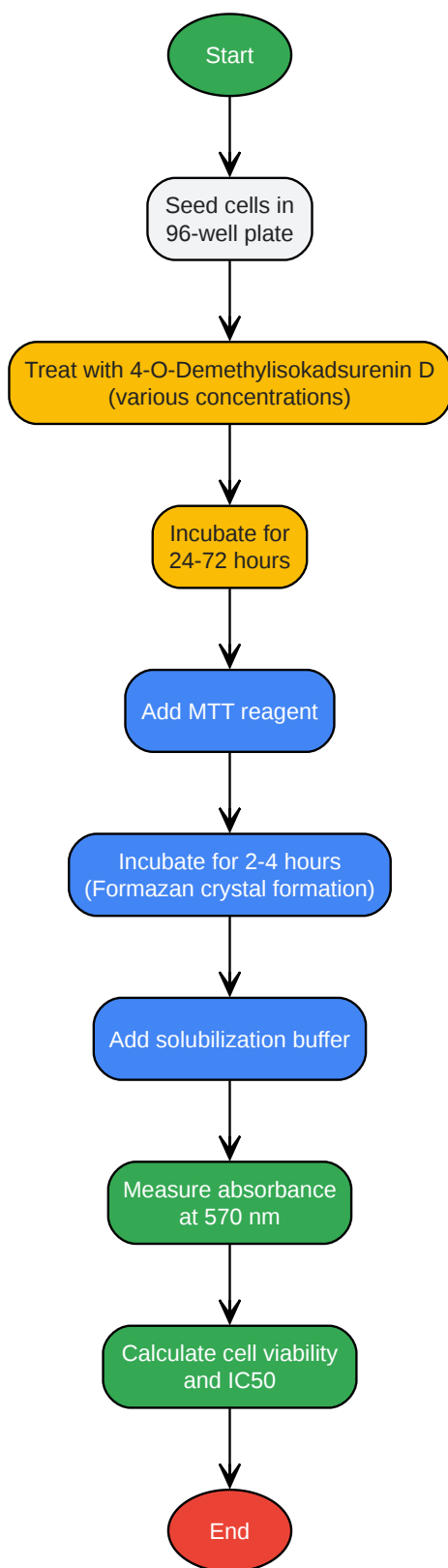
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

#### Methodology:

- **Cell Seeding:** Plate cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **4-O-Demethylisokadsurenin D** (typically in DMSO, with the final DMSO concentration kept

below 0.5%) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone) and a positive control for cytotoxicity.

- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The  $IC_{50}$  value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.



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**Caption:** Workflow for a standard MTT cytotoxicity assay.



## Conclusion and Future Directions

**4-O-Demethylisokadsurenin D** is a promising natural product with potential therapeutic applications, particularly in the field of inflammation. While current knowledge of its specific physical, chemical, and biological properties is somewhat limited, the information available from related compounds and its natural sources provides a strong foundation for future research.

Further investigation is warranted to:

- Experimentally determine key physical constants such as the melting point.
- Obtain and publish detailed  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data to serve as a reference standard.
- Elucidate the specific molecular mechanisms underlying its biological activities, with a focus on its effects on inflammatory signaling pathways such as NF- $\kappa$ B and MAPK.
- Conduct in vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases.

The comprehensive characterization and mechanistic understanding of **4-O-Demethylisokadsurenin D** will be pivotal for its potential development as a novel therapeutic agent.

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